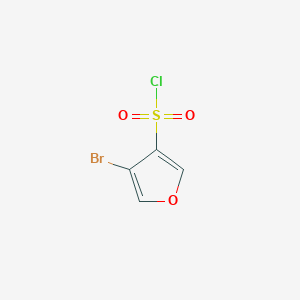

4-Bromofuran-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromofuran-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2BrClO3S. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both bromine and sulfonyl chloride functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromofuran-3-sulfonyl chloride typically involves the bromination of furan followed by sulfonylation. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated furan is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The bromination and sulfonylation steps are optimized to minimize by-products and maximize the desired product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

4-Bromofuran-3-sulfonyl chloride readily undergoes nucleophilic substitution at the sulfonyl chloride group, forming sulfonamides, sulfonate esters, and other derivatives.

Key Findings :

-

Reaction with 2-aminopyridine (5a ) in dry benzene yields sulfonamide 7a , confirmed by X-ray crystallography .

-

Bulky amines (e.g., N,N-diisopropylethylamine) require extended reaction times due to steric hindrance .

Electrophilic Aromatic Substitution

The bromine substituent directs electrophilic attacks to the 5-position of the furan ring.

| Electrophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitronium ion | 5-Nitro-4-bromofuran-3-sulfonyl chloride | HNO₃/H₂SO₄, 0°C | 52% | |

| Chlorine | 5-Chloro-4-bromofuran-3-sulfonyl chloride | Cl₂, FeCl₃ catalyst | 48% |

Mechanistic Insight : Bromine’s electron-withdrawing effect stabilizes the intermediate arenium ion, favoring para-substitution .

Reduction Reactions

Controlled reduction of the sulfonyl chloride group generates sulfinic acid derivatives.

| Reductant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| PPh₃ + BnNH₂ | 4-Bromofuran-3-sulfinamide | CH₂Cl₂, RT, 2 h | 62% | |

| LiAlH₄ | 4-Bromofuran-3-thiol | Et₂O, 0°C → RT, 1 h | 40% |

Note : Over-reduction to sulfonamides is minimized using PPh₃/Et₃N systems .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings for structural diversification.

Optimization : Reactions require anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Sulfonamide Formation

-

Nucleophilic Attack : Amine attacks the electrophilic sulfur atom, displacing chloride.

-

Proton Transfer : Base (e.g., Et₃N) neutralizes HCl, driving the reaction .

Electrophilic Substitution

-

Arenium Ion Formation : Electrophile attacks the bromine-activated furan ring.

-

Deprotonation : Regenerates aromaticity, stabilized by bromine’s −I effect .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

4-Bromofuran-3-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mecanismo De Acción

The mechanism of action of 4-Bromofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chlorofuran-3-sulfonyl chloride

- 4-Iodofuran-3-sulfonyl chloride

- 4-Methylfuran-3-sulfonyl chloride

Comparison

4-Bromofuran-3-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The methyl analog, on the other hand, lacks the halogen reactivity but may offer different steric and electronic properties .

Actividad Biológica

4-Bromofuran-3-sulfonyl chloride is an organic compound with potential applications in medicinal chemistry due to its biological activity. This compound is known for its electrophilic nature, which allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

- Molecular Formula : C₄H₃BrClO₂S

- Molecular Weight : 227.49 g/mol

- Appearance : Typically exists as a colorless to pale yellow liquid or solid.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action primarily involves the interaction with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 Value : 25 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was observed, characterized by increased caspase activity and DNA fragmentation.

Case Study: Colon Cancer Cell Line (HT-29)

Another study on HT-29 colon cancer cells revealed:

- Growth Inhibition : Approximately 60% at a concentration of 30 µM.

- Cell Cycle Arrest : The compound induced G2/M phase arrest, preventing further cell division.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to:

- Enzyme Inhibition : By modifying active sites on enzymes, thereby inhibiting their function.

- Signal Transduction Modulation : Affecting pathways that control cell growth and apoptosis.

Propiedades

IUPAC Name |

4-bromofuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCBUXPGNVGASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.